3-Bromopyridine-4-thiol

Description

BenchChem offers high-quality 3-Bromopyridine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyridine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

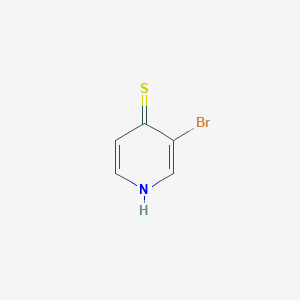

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMSCHXZXYCDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyridine-4-thiol

CAS Number: 82264-72-0

This technical guide provides a comprehensive overview of 3-Bromopyridine-4-thiol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on the closely related precursor, 3-bromopyridine, and general principles of thiol and pyridine chemistry to offer valuable insights.

Core Chemical and Physical Properties

Quantitative data for 3-Bromopyridine-4-thiol is sparse in publicly available literature. Therefore, the following tables include data for the well-characterized related compound, 3-bromopyridine, to provide an estimation of its properties.

Table 1: Physicochemical Properties

| Property | Value (3-Bromopyridine-4-thiol) | Value (3-Bromopyridine - for reference) | Citation |

| CAS Number | 82264-72-0 | 626-55-1 | [1] |

| Molecular Formula | C₅H₄BrNS | C₅H₄BrN | [2] |

| Molecular Weight | 190.06 g/mol | 158.00 g/mol | [1][2] |

| Purity | >98% | 99% | [1] |

| Melting Point | Not available | -27 °C | [3] |

| Boiling Point | Not available | 173 °C | [3] |

| Density | Not available | 1.64 g/mL at 25 °C | [3] |

| Refractive Index | Not available | n20/D 1.571 | |

| Flash Point | Not available | 51 °C | [2][3] |

| Vapor Pressure | Not available | 1.75 mmHg | [2] |

Table 2: Spectroscopic Data (of 3-Bromopyridine for reference)

| Spectroscopic Technique | Key Data | Citation |

| ¹H NMR (in CDCl₃) | δ 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd) | [4] |

| ¹³C NMR (in CDCl₃) | δ 150.8, 147.8, 140.0, 127.9, 124.1 | [5] |

| Infrared (IR) | Neat, with characteristic peaks for C-H and C=N stretching, and C-Br vibrations. | [2][6] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 157 and 159 (due to bromine isotopes). | [2][7] |

Synthesis and Purification Protocols

Proposed Synthesis Workflow

Caption: A potential multi-step synthesis route for 3-Bromopyridine-4-thiol.

General Purification Protocol: Flash Column Chromatography

Purification of bromopyridine derivatives is often achieved using flash column chromatography.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

-

Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent. b. The solution is loaded onto the silica gel column. c. The mobile phase is passed through the column under positive pressure. d. Fractions are collected and analyzed by TLC to identify those containing the pure product. e. The solvent is removed from the pure fractions under reduced pressure to yield the purified 3-Bromopyridine-4-thiol.

Applications in Drug Development and Medicinal Chemistry

While specific applications for 3-Bromopyridine-4-thiol are not widely documented, its structural motifs—a bromopyridine ring and a thiol group—are of significant interest in medicinal chemistry.

-

Bromopyridine Moiety: The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecular scaffolds for drug discovery.[8]

-

Thiol Group: The thiol group is a key functional group in many biologically active molecules.[9] It can act as a nucleophile, an antioxidant, and a chelating agent for metal ions.[9][10] In drug design, the thiol group can be used to form covalent bonds with target proteins, leading to irreversible inhibition, or to mimic the side chain of cysteine.[9]

Potential Mechanism of Action

The biological activity of 3-Bromopyridine-4-thiol would likely be influenced by the reactivity of its thiol group. Thiols are known to play a crucial role in cellular redox homeostasis and can interact with various biological targets.

Caption: The thiol group can undergo various reactions in a biological environment.

The thiol group of 3-Bromopyridine-4-thiol could potentially:

-

Act as a nucleophile: Reacting with electrophilic sites on biological macromolecules, such as proteins, leading to covalent modification and modulation of their function.[11]

-

Undergo oxidation-reduction reactions: Participating in redox signaling pathways or acting as an antioxidant by scavenging reactive oxygen species (ROS).[12][13]

-

Chelate metal ions: The soft sulfur atom of the thiol group has a high affinity for soft metal ions, which are often found in the active sites of metalloenzymes.

The bromopyridine core provides a scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties. The combination of these two functional groups makes 3-Bromopyridine-4-thiol a potentially valuable building block for the development of novel therapeutic agents. Further research is warranted to explore its specific biological activities and potential applications.

References

- 1. rsc.org [rsc.org]

- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. 3-Bromopyridine-D4 | C5H4BrN | CID 45788499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine, 3-bromo- [webbook.nist.gov]

- 7. Pyridine, 3-bromo- [webbook.nist.gov]

- 8. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromopyridine-4-thiol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and key data for 3-Bromopyridine-4-thiol. It is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and IUPAC Name

3-Bromopyridine-4-thiol exists in a tautomeric equilibrium with its thione form, 3-bromo-1H-pyridine-4-thione. The thione form is generally considered to be the more stable tautomer.

-

Common Name: 3-Bromopyridine-4-thiol

-

IUPAC Name: 3-bromo-1H-pyridine-4-thione[1]

-

Molecular Formula: C₅H₄BrNS

-

Canonical SMILES: C1=CNC=C(C1=S)Br[1]

-

InChI: InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)

The chemical structure is depicted below:

Image Source: PubChem CID 13550596

Quantitative Data

| Property | Value | Source |

| Molecular Weight | 190.06 g/mol | [1] |

| CAS Number | 82264-72-0 | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols: Synthesis of 3-Bromopyridine-4-thiol

A specific, validated experimental protocol for the synthesis of 3-Bromopyridine-4-thiol is not extensively documented. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyridine derivatives. The proposed pathway involves two main stages:

-

Synthesis of 3-Bromo-4-chloropyridine: This intermediate can be synthesized from commercially available starting materials.

-

Conversion of 3-Bromo-4-chloropyridine to 3-Bromopyridine-4-thiol: This involves a nucleophilic substitution reaction to replace the chlorine atom with a thiol group.

Stage 1: Synthesis of 3-Bromo-4-chloropyridine from 4-Chlorofuro[3,2-c]pyridine

This protocol is adapted from a known procedure for the bromination of a related heterocyclic compound.

-

Materials:

-

4-Chlorofuro[3,2-c]pyridine

-

Carbon tetrachloride (CCl₄)

-

Bromine (Br₂)

-

Methanol (MeOH)

-

20% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride and cool the solution to -15 °C.

-

Slowly add bromine dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 18 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and add 20% aqueous sodium hydroxide solution. Stir for 1 hour at room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield 3-bromo-4-chloropyridine.

-

Stage 2: Conversion of 3-Bromo-4-chloropyridine to 3-Bromopyridine-4-thiol

This stage is based on the general conversion of chloropyridines to pyridinethiols using thiourea.

-

Materials:

-

3-Bromo-4-chloropyridine

-

Thiourea

-

Ethanol (EtOH)

-

Aqueous ammonia (NH₄OH)

-

-

Procedure:

-

Reflux a mixture of 3-bromo-4-chloropyridine and thiourea in ethanol.

-

After the reaction is complete (monitored by TLC), add aqueous ammonia to the mixture.

-

Continue to heat the mixture for a specified period to hydrolyze the intermediate isothiouronium salt.

-

Cool the reaction mixture and neutralize it with a suitable acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to obtain 3-Bromopyridine-4-thiol.

-

Logical Relationships and Workflows

As no specific signaling pathways involving 3-Bromopyridine-4-thiol have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for 3-bromo-1H-pyridine-4-thione.

References

Spectroscopic Data for 3-Bromopyridine-4-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 3-Bromopyridine-4-thiol (CAS No. 82264-72-0). Due to the limited availability of experimental data in the public domain for this specific molecule, this document outlines the expected spectral characteristics based on the analysis of its parent compound, 3-bromopyridine, and general principles of spectroscopy. It also provides standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

Compound Name: 3-Bromopyridine-4-thiol

-

CAS Number: 82264-72-0

-

Molecular Formula: C₅H₄BrNS

-

Molecular Weight: 190.06 g/mol

-

Structure:

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.4 | d | ~4.8 | H-2 |

| ~7.9 | d | ~4.8 | H-6 |

| ~3.5-4.5 | br s | - | S-H |

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-2 |

| ~120-125 | C-3 |

| ~145-150 | C-4 |

| ~130-135 | C-5 |

| ~150-155 | C-6 |

Note: The thiol group's effect on the carbon chemical shifts of the pyridine ring is estimated.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2600-2550 | S-H | Stretching |

| ~1600-1450 | C=C, C=N (aromatic ring) | Stretching |

| ~1100-1000 | C-Br | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190/192 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 111 | [M-Br]⁺ |

| 84 | [M-Br-HCN]⁺ |

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet.

-

Liquid/Solution: A thin film of the sample is placed between two NaCl or KBr plates.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for 3-Bromopyridine-4-thiol is not widely published, this guide provides a foundational understanding of its expected spectral properties. The provided protocols offer a standardized approach for researchers to obtain and analyze the necessary data for the complete characterization of this compound. The logical workflow presented can be adapted for the analysis of other novel chemical entities in a research and development setting.

Purity and Stability of 3-Bromopyridine-4-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the purity and stability of 3-Bromopyridine-4-thiol, a key heterocyclic building block in pharmaceutical synthesis. Due to the limited availability of public data specific to this compound, this document combines information from safety data sheets, relevant patent literature, and established chemical principles for aromatic thiols and brominated pyridines. It outlines potential degradation pathways, recommended storage and handling conditions, and detailed protocols for purity assessment and stability testing. The information herein is intended to serve as a foundational resource for researchers to ensure the integrity and reliability of 3-Bromopyridine-4-thiol in experimental and developmental workflows.

Introduction

3-Bromopyridine-4-thiol (CAS No. 82264-72-0) is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive thiol group and a bromine-substituted pyridine ring, makes it a versatile intermediate for introducing the pyridylthio moiety into more complex molecular scaffolds. The thiol group is a potent nucleophile and can undergo S-alkylation, oxidation, or serve as a ligand for metal catalysts, while the bromo-substituent allows for a variety of palladium-catalyzed cross-coupling reactions.

The utility of this reagent is, however, intrinsically linked to its purity and stability. The thiol moiety is susceptible to oxidation, which can lead to the formation of disulfide impurities and other undesired byproducts. Furthermore, the stability of the bromopyridine core under various chemical and physical conditions is crucial for consistent reactivity and product profiling. This guide addresses these critical aspects to support its effective use in research and development.

Purity and Impurity Profile

Commercial batches of 3-Bromopyridine-4-thiol are typically available with a purity of 97% or greater.[1][2] The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Potential impurities can arise from the synthesis process or subsequent degradation.

Synthetic Impurities

A common synthetic route involves the reaction of 3-bromo-4-chloropyridine with a sulfide source like sodium sulfide.[3] Potential impurities originating from this process are summarized in Table 1.

Table 1: Potential Synthetic Impurities of 3-Bromopyridine-4-thiol

| Impurity Name | Structure | Potential Origin |

|---|---|---|

| 3-Bromo-4-chloropyridine | Br-C₅H₃N-Cl | Unreacted starting material. |

| 3,3'-Dibromo-4,4'-dipyridyl sulfide | (Br-C₅H₃N)₂S | Reaction of the product with starting material. |

| Pyridine-4-thiol | C₅H₄N-SH | Dehalogenation (loss of bromine) during synthesis.[4] |

Degradation Impurities

The primary degradation pathway for 3-Bromopyridine-4-thiol is the oxidation of the thiol group. This is a common characteristic of thiols, which are readily oxidized, especially on exposure to air (oxygen).[5][6]

Table 2: Potential Degradation Impurities of 3-Bromopyridine-4-thiol

| Impurity Name | Structure | Formation Pathway |

|---|---|---|

| 3,3'-Dibromo-4,4'-dipyridyl disulfide | (Br-C₅H₃N-S)₂ | Oxidative coupling of two thiol molecules.[7] |

| 3-Bromopyridine-4-sulfonic acid | Br-C₅H₃N-SO₃H | Further oxidation of the thiol group.[7] |

Stability and Storage

The stability of 3-Bromopyridine-4-thiol is paramount for its successful application. The principal factors affecting its stability are exposure to oxygen, light, and elevated temperatures.

Recommended Storage Conditions

To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8] Recommended storage conditions are summarized in Table 3.

Table 3: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the thiol group.[5] |

| Light | Protect from light (amber vial) | Light can catalyze oxidative and other degradation pathways.[9] |

| Moisture | Store in a dry/desiccated environment | Prevents potential hydrolysis and moisture-mediated reactions. |

Factors Affecting Stability

The following diagram illustrates the key factors that can compromise the stability of 3-Bromopyridine-4-thiol.

Caption: Key factors influencing the degradation of 3-Bromopyridine-4-thiol.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 3-Bromopyridine-4-thiol. These are model protocols and may require optimization for specific equipment and sample matrices.

Protocol: Purity Determination by RP-HPLC

This protocol describes a reversed-phase HPLC method for assessing the purity of 3-Bromopyridine-4-thiol and detecting potential non-volatile impurities.

1. Objective: To determine the purity of 3-Bromopyridine-4-thiol by calculating the area percent of the main peak.

2. Materials and Reagents:

-

3-Bromopyridine-4-thiol sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (ACS grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Starting Point):

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

4. Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the 3-Bromopyridine-4-thiol reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject a blank (diluent), followed by the standard solution six times to establish system suitability (RSD of peak area < 2.0%). Inject the sample solution in duplicate.

-

Calculation: Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Stability-Indicating Method and Forced Degradation Study

This protocol outlines a workflow for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10]

Caption: Workflow for a forced degradation and stability-indicating method study.

1. Objective: To assess the stability of 3-Bromopyridine-4-thiol under various stress conditions and develop an HPLC method capable of separating the parent compound from all major degradation products.

2. Procedure:

-

Prepare Stock Solution: Create a 1 mg/mL solution of 3-Bromopyridine-4-thiol in a 50:50 acetonitrile/water mixture.

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2N NaOH. Keep at room temperature.

-

Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

-

-

Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours). For solid thermal stress, dissolve a portion of the solid in the diluent at each time point.

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the working concentration (e.g., 0.1 mg/mL).

-

Analysis: Analyze all samples, including an unstressed control, using the HPLC method from Protocol 4.1, preferably with a Photo Diode Array (PDA) detector to assess peak purity.

-

Method Optimization: If any degradation products co-elute with the main peak or each other, optimize the HPLC method (gradient, mobile phase pH, column type) until baseline separation is achieved for all significant peaks (>0.1%).

-

Characterization: Use LC-MS to obtain mass data for the new peaks to help identify the degradation products.

Potential Degradation Pathways

Based on the fundamental chemistry of thiols and pyridines, the most probable degradation pathway involves oxidation.

Caption: A potential oxidative degradation pathway for 3-Bromopyridine-4-thiol.

The primary pathway is the oxidation of the thiol to a disulfide dimer. This can proceed through a radical mechanism and is often initiated by atmospheric oxygen.[5] Under stronger oxidative conditions, the sulfur atom can be further oxidized to higher oxidation states, such as sulfonic acid.

Conclusion

The integrity of 3-Bromopyridine-4-thiol is critical for its use as a synthetic intermediate. Purity is primarily compromised by residual synthetic impurities and, more significantly, by oxidative degradation. The formation of the corresponding disulfide is the most common degradation pathway. To ensure stability, the compound must be stored under a cold (2-8°C), dry, and inert atmosphere, protected from light. Researchers should employ validated analytical methods, such as the representative HPLC protocol described herein, to confirm purity before use and to monitor stability over time, ensuring the reliability and reproducibility of their synthetic results.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide to 3-Bromopyridine-4-thiol and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of 3-bromopyridine-4-thiol and its derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. This document details synthetic methodologies, quantitative biological data, and key signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.

Core Compound: 3-Bromopyridine-4-thiol

3-Bromopyridine-4-thiol is a halogenated pyridinethiol that serves as a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of the bromine atom and the nucleophilic thiol group allows for a variety of chemical modifications, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₄BrNS |

| Molecular Weight | 190.06 g/mol |

| CAS Number | 82264-72-0 |

| Appearance | (Predicted) Solid |

| Purity | >98% (as commercially available)[1] |

Synthesis of 3-Bromopyridine-4-thiol

The synthesis of 3-bromopyridine-4-thiol can be achieved through nucleophilic aromatic substitution of a suitable dihalogenated precursor. A plausible and efficient method involves the reaction of 3-bromo-4-chloropyridine with a source of sulfide ions, such as sodium hydrosulfide (NaSH). The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the bromine atom at the 3-position due to the electron-withdrawing effect of the pyridine nitrogen, which activates the para position.

Experimental Protocol: Synthesis of 3-Bromopyridine-4-thiol from 3-Bromo-4-chloropyridine

This protocol is based on established principles of nucleophilic aromatic substitution on halopyridines.

Materials:

-

3-Bromo-4-chloropyridine

-

Sodium hydrosulfide (NaSH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-4-chloropyridine (1.0 eq) in anhydrous DMF.

-

Add sodium hydrosulfide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-bromopyridine-4-thiol.

Derivatization of 3-Bromopyridine-4-thiol

The thiol group of 3-bromopyridine-4-thiol is a key functional handle for the synthesis of a wide array of derivatives, primarily through S-alkylation and S-arylation reactions. These modifications allow for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.

S-Alkylation

S-alkylation of 3-bromopyridine-4-thiol can be readily achieved by reacting it with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for S-Alkylation

Materials:

-

3-Bromopyridine-4-thiol

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone, DMF, THF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 3-bromopyridine-4-thiol (1.0 eq) in a suitable solvent, add a base (1.1-1.5 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-bromo-4-(alkylthio)pyridine derivative.

Biological Activity of 3-Bromopyridine-4-thiol Derivatives

Derivatives of 3-bromopyridine-4-thiol have emerged as promising candidates for the development of novel therapeutics, particularly in the field of oncology. The pyridine-thioether scaffold is a key pharmacophore in a number of kinase inhibitors.

Kinase Inhibition

Many pyridine and pyridinethiol derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Data: In Vitro Biological Activity of Related Pyridine-Thioether Derivatives

| Compound Class | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |

| 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine | EGFR | 0.008 - 0.13 | A431 | [2] |

| Pyrido[3,4-d]pyrimidine-based | EGFRL858R/T790M/C797S | 7.2 | H1975 | [3] |

| 4-Amino-2-thiopyrimidines | VEGFR-2 | 120 - 190 | - | [4] |

| Thienopyrimidine Derivatives | VEGFR | 3490 | A549 | [5] |

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the 3-bromopyridine-4-thiol scaffold.

Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from the 3-bromopyridine-4-thiol scaffold is attributed to their ability to modulate key signaling pathways involved in tumorigenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on the Pyridine Ring of 3-Bromopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridine-4-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a halogen, a sulfur nucleophile/electron-donating group, and the inherent electronic properties of the pyridine ring, presents a complex yet intriguing landscape for further functionalization. This technical guide provides a comprehensive analysis of the predicted electrophilic and nucleophilic substitution reactions on the pyridine ring of 3-Bromopyridine-4-thiol. In the absence of direct experimental literature for this specific molecule, this document leverages established principles of pyridine chemistry and data from analogous structures to forecast reactivity and regioselectivity. Detailed hypothetical experimental protocols and mechanistic diagrams are provided to guide future research in the synthesis of novel derivatives.

Introduction

The pyridine scaffold is a cornerstone in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 3-Bromopyridine-4-thiol offers multiple reaction sites: the pyridine nitrogen, the thiol group, the carbon-bromine bond, and the C-H bonds on the pyridine ring. This guide focuses specifically on the electrophilic and nucleophilic substitution reactions at the C-2, C-5, and C-6 positions of the pyridine ring, providing a predictive framework for its synthetic utility.

Electronic Properties and Predicted Reactivity

The reactivity of the 3-Bromopyridine-4-thiol ring is governed by the interplay of the electronic effects of its substituents and the pyridine nitrogen.

-

Pyridine Nitrogen : The nitrogen atom is highly electronegative, rendering the pyridine ring electron-deficient compared to benzene. This disfavors electrophilic aromatic substitution, which typically requires harsh conditions, and favors nucleophilic aromatic substitution, especially at positions ortho (C-2, C-6) and para (C-4) to the nitrogen.

-

Thiol Group (-SH) at C-4 : The thiol group is an activating group for electrophilic aromatic substitution due to the lone pairs on the sulfur atom, which can be donated to the ring through resonance. It is an ortho-, para- director. In this molecule, it would direct incoming electrophiles to the C-3 and C-5 positions. Given that C-3 is already substituted, it strongly favors substitution at C-5.

-

Bromo Group (-Br) at C-3 : The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it is an ortho-, para- director. It would direct incoming electrophiles to the C-2 and C-5 positions.

Overall Predicted Reactivity:

-

For Electrophilic Substitution : The pyridine ring is deactivated by the nitrogen atom and the inductive effect of the bromine. However, the thiol group is activating. The directing effects of the thiol (to C-5) and the bromine (to C-2 and C-5) are in partial agreement. The most likely position for electrophilic attack is C-5, which is ortho to the activating thiol group and para to the bromine. The C-2 position is another possibility, being ortho to the bromine. The C-6 position is the least favored due to being meta to the bromine and not being significantly activated.

-

For Nucleophilic Substitution : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r_) is most likely to occur by replacing the bromine atom at the C-3 position. While this position is not classically activated (ortho or para to the nitrogen), the presence of adjacent electron-withdrawing nitrogen and the potential for stabilization of the intermediate could allow for substitution under certain conditions. Another possibility is the formation of a pyridyne intermediate.

The directing influences of the substituents are visualized in the diagram below.

Caption: Logical relationship of substituent directing effects.

Electrophilic Aromatic Substitution (Predicted)

Given the competing electronic effects, electrophilic substitution on 3-Bromopyridine-4-thiol is predicted to be challenging but feasible, with a strong preference for substitution at the C-5 position.

Predicted Regioselectivity for Electrophilic Substitution

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C-2 | Ortho to -Br, Meta to -SH, Ortho to N | Possible, but less favored than C-5 |

| C-5 | Ortho to -SH, Para to -Br, Meta to N | Most Favored Position |

| C-6 | Meta to -Br, Meta to -SH, Ortho to N | Least Favored |

Hypothetical Experimental Protocol: Nitration at C-5

This protocol is adapted from standard procedures for the nitration of activated pyridine derivatives.

-

Protection of Thiol Group : To a solution of 3-Bromopyridine-4-thiol (1.0 eq) in a suitable solvent like dichloromethane, add a protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) and imidazole (1.2 eq). Stir at room temperature until protection is complete (monitored by TLC).

-

Nitration : Cool the solution of the protected pyridine to 0 °C. Slowly add a nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq). Allow the reaction to stir at 0 °C for 1-2 hours.

-

Work-up : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Deprotection : Dissolve the crude product in tetrahydrofuran and add a deprotecting agent like tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature until deprotection is complete.

-

Purification : Purify the final product by column chromatography on silica gel.

Predicted Mechanism for Electrophilic Substitution at C-5

The mechanism proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Caption: Workflow for electrophilic substitution.

Nucleophilic Aromatic Substitution (Predicted)

Nucleophilic substitution on the 3-Bromopyridine-4-thiol ring is anticipated to proceed via two primary pathways: substitution of the bromine atom (SNA_r_) or through a pyridyne intermediate.

Direct Nucleophilic Substitution of Bromine (SNA_r_)

The bromine at C-3 is a viable leaving group. While not in a classically activated position (ortho or para to the nitrogen), the overall electron-deficient nature of the ring can facilitate its displacement by strong nucleophiles under forcing conditions (e.g., high temperature).

Hypothetical Experimental Protocol: Amination at C-3

This protocol is based on typical SNA_r_ reactions on bromopyridines.

-

Reaction Setup : In a sealed tube, combine 3-Bromopyridine-4-thiol (1.0 eq), a desired amine (e.g., morpholine, 1.5 eq), a base such as potassium carbonate (2.0 eq), and a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reaction Conditions : Heat the mixture at 100-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Predicted Mechanism for SNA_r_ at C-3

This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

Caption: Workflow for nucleophilic aromatic substitution.

Substitution via a Pyridyne Intermediate

In the presence of a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), elimination of HBr from 3-Bromopyridine-4-thiol could lead to the formation of a highly reactive 3,4-pyridyne intermediate. This intermediate would then be rapidly attacked by a nucleophile. This pathway is plausible as similar mechanisms have been reported for 3-bromopyridines.[1][2] The nucleophilic addition to the pyridyne could result in a mixture of products, with the nucleophile adding at either C-3 or C-4.

Summary of Predicted Reactivity

The following table summarizes the predicted reactivity of the 3-Bromopyridine-4-thiol ring towards electrophilic and nucleophilic substitution.

| Reaction Type | Reagents (Example) | Most Likely Position of Substitution | Predicted Yield | Notes |

| Electrophilic | ||||

| Nitration | NO₂BF₄ | C-5 | Moderate | Thiol protection is likely required. |

| Halogenation | NBS, NCS | C-5 | Moderate to Good | |

| Friedel-Crafts | AlCl₃, Acyl chloride | C-5 | Low to Moderate | Often difficult on pyridine rings. |

| Nucleophilic | ||||

| S_N_Ar | Amines, Alkoxides | C-3 (Substitution of Br) | Moderate | Requires forcing conditions (high temp.). |

| Pyridyne Formation | NaNH₂, Nu- | C-3 and C-4 | Variable | Potential for mixture of regioisomers. |

Conclusion

This technical guide provides a predictive overview of the electrophilic and nucleophilic substitution reactions on the pyridine ring of 3-Bromopyridine-4-thiol. Based on the analysis of substituent electronic effects and comparison with related structures, electrophilic substitution is predicted to occur preferentially at the C-5 position. Nucleophilic substitution is expected to proceed either by direct displacement of the bromine at C-3 or via a 3,4-pyridyne intermediate. The hypothetical protocols and mechanistic diagrams presented herein offer a foundational framework for the synthetic exploration of this versatile heterocyclic building block. Experimental validation of these predictions is a promising avenue for future research and could unlock novel derivatives for applications in drug discovery and materials science.

References

Commercial Suppliers and Technical Guide for 3-Bromopyridine-4-thiol

For researchers, scientists, and drug development professionals, securing a reliable supply of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for 3-Bromopyridine-4-thiol (CAS No. 82264-72-0), a valuable building block in medicinal chemistry and materials science. Additionally, this guide presents a representative experimental protocol for a common synthetic transformation involving bromopyridine derivatives and a logical workflow for the procurement and utilization of this chemical.

Commercial Supplier Data

The following table summarizes the available quantitative data for 3-Bromopyridine-4-thiol from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product/Catalogue No. | CAS No. | Purity | Available Quantities | Price (USD) | Stock Status |

| Apollo Scientific | OR370085 | 82264-72-0 | >98% | 1g, 5g | ~ | Out of Stock[1] |

| Laibo Chem (via Orion Cientific) | - | 82264-72-0 | - | 5g | - | Contact for details |

| Amaybio | Aladdin-B1039324-250mg | 82264-72-0 | ≥97% | 250mg | - | Contact for details |

| SynQuest Labs | 7H61-9-00 | 82264-72-0 | 98.0% | - | Contact for Price | Contact for Availability[2] |

| BLD Pharmatech Ltd. (via FUJIFILM Wako) | - | 82264-72-0 | - | - | - | Contact for details[3] |

| Hangzhou J&H Chemical Co., Ltd. | - | 82264-72-0 | 98% | - | - | Contact for details[4] |

Experimental Protocols

While a specific protocol for the direct use of 3-Bromopyridine-4-thiol is highly application-dependent, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for 3-bromopyridine derivatives. This protocol is adapted from procedures for similar compounds and serves as a general guideline.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between a 3-bromopyridine derivative and an arylboronic acid.

Materials:

-

3-Bromopyridine derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle, oil bath, or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

-

To a dry round-bottom flask, add the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[5]

-

Add the palladium catalyst (0.05 eq).[5]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[5]

-

Add the degassed solvent system to the flask.

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[5]

Procedure (Microwave Irradiation):

-

In a microwave vial, combine the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[5]

-

Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

-

Add the chosen solvent system to the vial and seal it.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.[5]

Logical Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research organization from the identification of a need for a chemical like 3-Bromopyridine-4-thiol to its final experimental application.

Caption: Workflow from chemical sourcing to experimental reporting.

References

- 1. 82264-72-0 Cas No. | 3-Bromopyridine-4-thiol | Apollo [store.apolloscientific.co.uk]

- 2. CAS 82264-72-0 | 7H61-9-00 | MDL MFCD28337455 | 3-Bromopyridine-4-thiol | SynQuest Laboratories [synquestlabs.com]

- 3. 82264-72-0・3-Bromopyridine-4-thiol・3-Bromopyridine-4-thiol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. molbase.com [molbase.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 3-Bromopyridine-4-thiol

Introduction

3-Bromopyridine-4-thiol is a heterocyclic organic compound containing a pyridine ring substituted with both a bromine atom and a thiol group.[2] Such structures are of interest in medicinal chemistry and drug development as versatile intermediates for synthesizing more complex molecules.[3] The presence of a thiol group suggests potential for use in applications such as covalent protein modification, though specific research on 3-Bromopyridine-4-thiol in this context is limited.[4] The bromine atom allows for various cross-coupling reactions, making it a valuable building block in organic synthesis.[3]

This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols associated with 3-Bromopyridine-4-thiol, based on data from analogous compounds.

Hazard Identification and Classification

Based on the hazard profiles of related bromopyridines and thiols, 3-Bromopyridine-4-thiol should be handled as a hazardous substance. The following tables summarize the GHS hazard classifications for structurally similar compounds.

Table 1: GHS Hazard Classification for Related Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| 3-Bromopyridine | GHS02, GHS07[5] | Warning[5] | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |

| 4-Bromopyridine Hydrobromide | GHS06 | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. |

| 4-Amino-3-bromopyridine | GHS05, GHS07 | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |

| 3-Aminopyridine | GHS06 | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure.[6] |

Given these classifications, 3-Bromopyridine-4-thiol should be presumed to be toxic if swallowed, in contact with skin, or if inhaled, and likely to cause skin and severe eye irritation.

Physical and Chemical Properties

Quantitative data for 3-Bromopyridine-4-thiol is limited. The following table presents available data for the target compound and its close relatives.

Table 2: Physical and Chemical Properties

| Property | 3-Bromopyridine-4-thiol | 3-Bromopyridine | 5-Bromopyridine-3-thiol | 3-Amino-5-bromo-pyridine-4-thiol |

| CAS Number | 82264-72-0[2] | 626-55-1[7] | 552331-85-8[8] | 98027-31-7[1] |

| Molecular Formula | C5H4BrNS | C5H4BrN[7] | C5H4BrNS[8] | C5H5BrN2S[1] |

| Molecular Weight | 190.06 g/mol [2] | 158.00 g/mol [7] | 190.06 g/mol [8] | 205.07 g/mol [1] |

| Physical State | Not Specified | Liquid[7] | Not Specified | Solid[1] |

| Melting Point | Not Specified | -27 °C[9] | Not Specified | 214-216 °C[1] |

| Boiling Point | Not Specified | 173 °C[9] | Not Specified | Not Specified |

| Purity | >98%[2] | Not Specified | ≥98%[8] | Not Specified |

Safe Handling and Storage

Extreme caution should be exercised when handling 3-Bromopyridine-4-thiol.

4.1. Personal Protective Equipment (PPE)

-

Hand Protection: Wear protective gloves.

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear flame retardant antistatic protective clothing.[6]

-

Respiratory Protection: Work under a chemical fume hood.[6] Do not inhale the substance.

4.2. Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Take precautionary measures against static discharge.[10]

-

Thiols are prone to oxidation, which can be pH-sensitive.[11] Handling under an inert atmosphere (e.g., argon) may be necessary to prevent degradation.[11]

4.3. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[6][10]

-

Keep away from heat, sparks, and flame.[10]

-

Store locked up.[6]

-

For compounds like 5-Bromopyridine-3-thiol, storage at 2-8°C, sealed in a dry environment, is recommended.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[10]

Emergency Procedures

5.1. First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor.[6] Rinse mouth.[6]

-

If on Skin: Wash with plenty of water.[6] Call a POISON CENTER or doctor if you feel unwell.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

5.2. Spills and Leaks

-

Cover drains.

-

Collect, bind, and pump off spills.

-

Take up material carefully, avoiding dust generation.

-

Dispose of the material properly in an approved waste disposal plant.[6]

-

Clean the affected area thoroughly.

Experimental Protocols

6.1. General Thiol Handling Workflow

The following workflow outlines general precautions for handling thiol-containing compounds in a laboratory setting.

Caption: General workflow for handling thiol compounds.

6.2. Conceptual Synthesis Approach

While a specific protocol for 3-Bromopyridine-4-thiol is unavailable, a potential synthetic route could involve the introduction of a thiol group onto a 3-bromopyridine precursor. The synthesis of various pyridine-3-thiols has been achieved starting from 3-iodopyridines.[12] A similar approach might be adaptable for 3-bromopyridine derivatives.

Signaling Pathways and Applications in Drug Development

There is no specific information available linking 3-Bromopyridine-4-thiol to any signaling pathways. However, the thiol functional group is known to be important in medicinal chemistry. Thiol-containing drugs can act as radical scavengers, restore cellular thiol pools, and chelate heavy metals.[13] The thiol group is a good nucleophile and can react with electrophilic species, which is a key principle in the design of some covalent inhibitors.[14]

The following diagram illustrates a generalized concept of how a thiol-containing compound might be used as a building block in drug synthesis.

Caption: Role of 3-Bromopyridine-4-thiol in drug development.

Conclusion

3-Bromopyridine-4-thiol is a compound with potential utility in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to the lack of specific safety data, it must be handled with extreme care, assuming a high degree of toxicity and reactivity based on the profiles of structurally related molecules. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory. Researchers should conduct a thorough risk assessment before commencing any work with this compound.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 82264-72-0 Cas No. | 3-Bromopyridine-4-thiol | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. reddit.com [reddit.com]

- 12. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 13. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals and functional materials. 3-Aryl-4-thiopyridine scaffolds are of significant interest in medicinal chemistry. However, the direct Suzuki coupling of 3-Bromopyridine-4-thiol presents a significant challenge due to the propensity of the thiol group to poison the palladium catalyst. The sulfur atom can irreversibly bind to the palladium center, leading to catalyst deactivation and low to no product yield.

To overcome this obstacle, a protection-coupling-deprotection strategy is essential. This document provides detailed protocols for the protection of the thiol group of 3-Bromopyridine-4-thiol, followed by the Suzuki-Miyaura coupling reaction with various arylboronic acids, and subsequent deprotection to yield the desired 3-aryl-4-thiopyridine products. The acetyl (Ac) and benzyl (Bn) groups are presented as effective protecting groups for the thiol functionality.

Key Experimental Considerations

Successful Suzuki coupling of S-protected 3-Bromopyridine-4-thiol derivatives hinges on the careful selection of several parameters:

-

Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction yield and must be compatible with the substrates and other reaction components.

-

Solvent: A variety of solvents can be used, often in aqueous mixtures, to facilitate the dissolution of both the organic and inorganic reagents.

-

Temperature: The reaction temperature is a key parameter to optimize for efficient conversion without promoting side reactions or decomposition.

Experimental Protocols

Part 1: Protection of 3-Bromopyridine-4-thiol

Protocol 1.1: S-Acetylation of 3-Bromopyridine-4-thiol

This protocol describes the protection of the thiol group as a thioacetate.

Materials:

-

3-Bromopyridine-4-thiol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-Bromopyridine-4-thiol (1.0 eq.) in dichloromethane (DCM), add pyridine (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude S-(3-bromopyridin-4-yl) ethanethioate can be purified by column chromatography on silica gel if necessary.

Protocol 1.2: S-Benzylation of 3-Bromopyridine-4-thiol

This protocol details the protection of the thiol group as a benzyl thioether.

Materials:

-

3-Bromopyridine-4-thiol

-

Benzyl bromide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-Bromopyridine-4-thiol (1.0 eq.) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-bromo-4-(benzylthio)pyridine by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling of S-Protected 3-Bromopyridine-4-thiol

This generalized protocol is applicable to both S-acetyl and S-benzyl protected 3-Bromopyridine-4-thiol. Optimization of the specific catalyst, ligand, base, and solvent may be required for different arylboronic acids.

Materials:

-

S-(3-bromopyridin-4-yl) ethanethioate or 3-bromo-4-(benzylthio)pyridine (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

-

Heating and stirring apparatus

Procedure:

-

In a Schlenk flask, combine the S-protected 3-bromopyridine-4-thiol (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

In a separate vessel, if not using a pre-formed catalyst, prepare the catalyst by mixing the palladium precursor and the ligand.

-

Add the palladium catalyst (and ligand, if separate) to the Schlenk flask containing the reagents.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki Coupling of S-Protected 3-Bromopyridine-4-thiol

| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 75-90 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 80-95 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 70-88 |

Yields are estimated based on literature for similar bromopyridine substrates and may vary depending on the specific arylboronic acid used.

Part 3: Deprotection of the Thiol Group

Protocol 3.1: Deprotection of the S-Acetyl Group

This protocol describes the removal of the acetyl protecting group under basic conditions.[2][3]

Materials:

-

S-(3-arylpyridin-4-yl) ethanethioate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Dissolve the S-(3-arylpyridin-4-yl) ethanethioate (1.0 eq.) in a mixture of methanol or ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) in water.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH ~7.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-arylpyridine-4-thiol by column chromatography or recrystallization.

Protocol 3.2: Deprotection of the S-Benzyl Group

This protocol describes the removal of the benzyl protecting group by reduction with sodium in liquid ammonia.[4]

Materials:

-

3-Aryl-4-(benzylthio)pyridine

-

Liquid ammonia

-

Sodium metal

-

Anhydrous ethanol or ammonium chloride (for quenching)

-

Standard low-temperature reaction setup

Procedure:

-

Set up a reaction vessel equipped with a dry ice-acetone condenser and an inlet for ammonia gas.

-

Condense liquid ammonia into the flask at -78 °C.

-

Dissolve the 3-aryl-4-(benzylthio)pyridine (1.0 eq.) in the liquid ammonia.

-

Add small pieces of sodium metal portion-wise with stirring until a persistent blue color is observed.

-

Stir the reaction for 30-60 minutes.

-

Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Dissolve the residue in water and neutralize with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3-arylpyridine-4-thiol.

-

Purify as needed.

Data Presentation

Table 2: Summary of Protection and Deprotection Yields

| Step | Protecting Group | Typical Yield (%) |

| S-Acetylation | Acetyl | 85-95 |

| S-Benzylation | Benzyl | 80-90 |

| S-Acetyl Deprotection | - | 70-85 |

| S-Benzyl Deprotection | - | 60-80 |

Yields are estimates based on general literature procedures and may vary.

Visualizations

Caption: Overall workflow for the synthesis of 3-Arylpyridine-4-thiol.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Decision-making flowchart for Suzuki coupling optimization.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in the pharmaceutical industry for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules. The subject of this application note, 3-Bromopyridine-4-thiol, presents a unique synthetic challenge due to the presence of a thiol group, which is known to coordinate strongly with and potentially deactivate palladium catalysts.[2][3]

Direct Buchwald-Hartwig amination of 3-Bromopyridine-4-thiol is often problematic. Therefore, a two-step synthetic strategy is recommended, involving the protection of the thiol functionality prior to the C-N bond formation, followed by a subsequent deprotection step to unveil the desired product. This approach circumvents the issue of catalyst poisoning and allows for a more efficient and reliable synthesis.

This document provides detailed protocols for a two-step synthesis of N-aryl/alkyl-3-aminopyridine-4-thiols from 3-Bromopyridine-4-thiol via a protection-amination-deprotection sequence.

Reaction Principle

The overall synthetic strategy involves three key stages:

-

Protection of the Thiol Group: The thiol group of 3-Bromopyridine-4-thiol is first protected to prevent its interference with the palladium catalyst. The trityl (Tr) and acetyl (Ac) groups are common choices for thiol protection in the context of palladium-catalyzed reactions.[4][5]

-

Buchwald-Hartwig Amination: The S-protected 3-bromopyridine derivative then undergoes a Buchwald-Hartwig amination with a desired primary or secondary amine. This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1]

-

Deprotection of the Thiol Group: The final step involves the removal of the protecting group to afford the target 3-aminopyridine-4-thiol derivative. The choice of deprotection method depends on the protecting group used.[4][5]

Experimental Protocols

Protocol 1: S-Trityl Protection of 3-Bromopyridine-4-thiol

Materials:

-

3-Bromopyridine-4-thiol

-

Trityl chloride (TrCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Bromopyridine-4-thiol (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-4-(tritylthio)pyridine.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4-(tritylthio)pyridine

Materials:

-

3-Bromo-4-(tritylthio)pyridine (from Protocol 1)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous toluene or dioxane

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) under an inert atmosphere.

-

Add 3-Bromo-4-(tritylthio)pyridine (1.0 eq) to the Schlenk tube.

-

Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).

-

Add the anhydrous solvent (toluene or dioxane) via syringe.

-

Add the amine (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to 100-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-amino-4-(tritylthio)pyridine.

Protocol 3: Deprotection of the S-Trityl Group

Materials:

-

N-substituted-3-amino-4-(tritylthio)pyridine (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Dissolve the S-tritylated compound (1.0 eq) in DCM.

-

Add triethylsilane (5-10 eq) to the solution.

-

Slowly add trifluoroacetic acid (10-20 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-3-aminopyridine-4-thiol.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridines. While specific data for 3-bromo-4-(tritylthio)pyridine is not extensively available in the literature, these examples with structurally similar compounds provide a strong basis for optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

| Entry | Bromopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 88 |

| 3 | 4-Bromopyridine | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |

| 4 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Toluene | 80 | 20 | 85 |

| 5 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 18 | 90 |

Data is compiled from various sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrates.

Mandatory Visualization

Caption: Workflow for the synthesis of N-substituted-3-aminopyridine-4-thiols.

Conclusion